Ethyl 2-(4-pivalamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
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Overview
Description
Ethyl 2-(4-pivalamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a chemical compound with the molecular formula C16H23BO4. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-pivalamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the Miyaura borylation reaction. This process includes the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-pivalamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic ester group to a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic ester group can be substituted with other functional groups through Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 2-(4-pivalamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Acts as a building block for bioactive compounds.
Medicine: Involved in the development of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of Ethyl 2-(4-pivalamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
- 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane
Uniqueness
Ethyl 2-(4-pivalamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is unique due to its pivalamido group, which provides steric hindrance and enhances the stability of the compound. This feature makes it particularly useful in reactions requiring high selectivity and stability .
Properties
Molecular Formula |
C21H32BNO5 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
ethyl 2-[4-(2,2-dimethylpropanoylamino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C21H32BNO5/c1-9-26-17(24)13-14-10-11-16(23-18(25)19(2,3)4)15(12-14)22-27-20(5,6)21(7,8)28-22/h10-12H,9,13H2,1-8H3,(H,23,25) |
InChI Key |
MEPORFDFYOXZFE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(=O)OCC)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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